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Description
Ceftibuten Related Impurity 9 is a chemical reference standard provided for quality control and research purposes in the development of the antibiotic Ceftibuten. Ceftibuten is a third-generation oral cephalosporin antibiotic used to treat bacterial infections such as acute bacterial exacerbations of chronic bronchitis, otitis media, pharyngitis, and tonsillitis. It functions by inhibiting bacterial cell wall synthesis. This binding to penicillin-binding proteins (PBPs) inhibits the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. Impurities in pharmaceutical compounds like Ceftibuten can arise from the synthesis process, storage degradation, or formulation reactions. Comprehensive impurity profiling is a regulatory requirement from authorities like the FDA and EMA to ensure drug safety, quality, and efficacy. The presence of polymeric impurities, in particular, has been associated with an increased incidence of allergic reactions. Therefore, high-purity reference standards like Ceftibuten Related Impurity 9 are essential tools for analytical method development, method validation, and quality control during the drug development and manufacturing stages. This product is intended for research analysis and is strictly for Research Use Only.
Mechanisms of Formation and Pathways of Ceftibuten Related Impurity 9
Impurity Generation During Ceftibuten (B193870) Synthesis and Manufacturing Processes
The multi-step synthesis of ceftibuten is a complex process where the potential for side reactions and the carryover of unreacted starting materials and intermediates can lead to the formation of impurities, including Impurity 9.
One potential pathway for the formation of this impurity involves the incomplete or alternative reaction of intermediates. For instance, during the condensation step, where the core structure of the side chain is assembled, variations in reaction conditions such as temperature, pH, and catalyst concentration can favor alternative reaction pathways. If the intended reaction does not proceed to completion, or if reactive intermediates are exposed to conditions that promote side reactions, the formation of unintended by-products like Impurity 9 can occur.
The structure of Impurity 9, a pent-2-enedioate derivative, suggests that it may arise from a side reaction involving the precursors to the butenoic acid side chain of ceftibuten. The presence of both an ethyl and a methyl ester in Impurity 9 indicates a potential cross-reaction or the use of mixed reagents during the esterification steps of the side chain synthesis.
Reaction Step
Potential Side Reaction Leading to Impurity 9
Contributing Factors
Acylation
Incomplete or over-acylation of the starting material.
Sub-optimal stoichiometry of reagents, temperature fluctuations.
Condensation
Alternative condensation pathways of intermediates.
Presence of catalytic impurities, incorrect pH.
Hydrolysis
Incomplete hydrolysis of ester groups.
Insufficient reaction time, non-optimal temperature.
The purity of the starting materials and intermediates is a crucial factor in controlling the impurity profile of the final ceftibuten product. The primary starting material for the synthesis of the ceftibuten side chain is often methyl 2-(2-aminothiazol-4-yl) acetate (B1210297). smolecule.com The presence of impurities within this starting material can lead to the formation of a cascade of related impurities throughout the synthesis process.
For example, if the methyl 2-(2-aminothiazol-4-yl) acetate contains residual reactants or by-products from its own synthesis, these can be carried through and participate in unwanted side reactions. Furthermore, the intermediate, 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioic acid, is a key precursor. If this intermediate is not sufficiently pure, or if it undergoes partial degradation before the next synthetic step, it can directly contribute to the formation of Impurity 9. The presence of residual alcohols (methanol and ethanol) from previous steps or as impurities in solvents could also lead to the formation of the corresponding methyl and ethyl esters seen in Impurity 9 during side-chain synthesis.
Starting Material/Intermediate
Potential Contribution to Impurity 9 Formation
Methyl 2-(2-aminothiazol-4-yl) acetate
Presence of structural analogs or unreacted precursors can lead to alternative reaction products. ontosight.ai
Incomplete reaction or degradation can result in the formation of esterified by-products.
Solvents (e.g., Methanol, Ethanol)
Can act as reactants in esterification side reactions if present under certain conditions.
By-Product Formation through Side Reactions in Synthetic Pathways
Degradation Pathways Leading to Ceftibuten Related Impurity 9
Ceftibuten, like many β-lactam antibiotics, is susceptible to degradation when exposed to certain environmental factors such as moisture, oxygen, and light. These degradation processes can lead to the formation of various impurities, and it is plausible that Ceftibuten Related Impurity 9 could be one such degradation product, although specific studies confirming this are limited.
Hydrolysis is a common degradation pathway for cephalosporins. mdpi.com The ceftibuten molecule contains several functional groups that are susceptible to hydrolysis, including the β-lactam ring and the ester functionalities. The presence of two ester groups (ethyl and methyl) in the structure of Impurity 9 strongly suggests that it could be formed through the hydrolytic degradation of a larger precursor or through the esterification of a degradation product of ceftibuten itself.
The rate of hydrolysis is often influenced by pH. Both acidic and basic conditions can catalyze the cleavage of ester and amide bonds. While the primary hydrolytic degradation of ceftibuten involves the opening of the β-lactam ring, degradation of the side chain can also occur. If ceftibuten or a related precursor is in a solution containing ethanol (B145695) and methanol, enzymatic or chemical esterification of a carboxylic acid group on a degradation product could potentially lead to the formation of Impurity 9.
Forced degradation studies on similar cephalosporins have shown that a variety of degradation products can be formed under hydrolytic stress, with the specific products depending on the pH and temperature of the environment. nih.govnih.gov
Oxidative degradation is another potential pathway for the formation of impurities. The sulfur atom in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) or sulfone derivatives. While the core structure of Impurity 9 does not appear to be an oxidation product of the cephem nucleus, oxidative conditions could potentially lead to modifications of the side chain, which might then undergo further reactions to form Impurity 9.
Reactive oxygen species, such as those generated by exposure to peroxides or atmospheric oxygen in the presence of light or metal ions, can initiate degradation. acs.org The specific involvement of these species in the formation of Impurity 9 from ceftibuten has not been explicitly detailed in the available literature.
Exposure to light, particularly ultraviolet (UV) light, can provide the energy needed to induce photochemical reactions and degrade pharmaceutical compounds. mdpi.com Photodegradation can involve complex mechanisms, including photo-oxidation, photo-hydrolysis, and isomerization. Studies on other cephalosporins have demonstrated their sensitivity to light, leading to the formation of various degradation products. usp.br
The specific wavelengths of light that are most detrimental to ceftibuten and could lead to the formation of Impurity 9 would need to be determined through specific photostability studies. Such studies would involve exposing ceftibuten to light of controlled wavelengths and analyzing the resulting degradation products by methods such as HPLC-UV/MS. nih.gov The (Z)-configuration of Impurity 9 is the same as that of the active ceftibuten, suggesting that if it is a degradation product, it may not be formed through a simple isomerization process.
Thermal Degradation Mechanisms and Temperature-Induced Transformations
The stability of ceftibuten is susceptible to thermal stress. Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. While specific thermal degradation pathways for the formation of what is known as "Ceftibuten Related Impurity 9" are not documented in publicly available literature, general thermal degradation of ceftibuten has been studied.
Thermogravimetric analysis (TGA) of ceftibuten dihydrate shows a multi-stage degradation profile. A significant weight loss is observed at temperatures starting around 176°C, indicating the loss of water molecules, followed by further decomposition at higher temperatures. caymanchem.com Ceftibuten is noted to be stable at or below 25°C in its dry state. fda.gov However, excessive heat, especially in the presence of moisture, can accelerate its degradation. fda.gov The decomposition of ceftibuten under thermal stress is expected to yield various products, though specific structures beyond common degradants like its trans-isomer are not extensively detailed.
Table 1: Thermal Decomposition Data for Ceftibuten Dihydrate
Temperature (°C)
Observation
25
Stable in dry state
> 25
Increased potential for degradation, especially with moisture
~176
Onset of significant thermal decomposition (loss of water)
>176
Further degradation of the molecule
This table provides a summary of the general thermal stability of ceftibuten based on available data.
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. nih.govsapub.org These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light. nih.gov For ceftibuten, such studies are crucial for developing stability-indicating analytical methods.
While specific forced degradation studies detailing the formation of "Ceftibuten Related Impurity 9" are not found, studies on ceftibuten and other cephalosporins reveal common degradation pathways under various stress conditions:
Acidic and Basic Hydrolysis: Cephalosporins are susceptible to hydrolysis, which involves the cleavage of the β-lactam ring, a critical structural feature for their antibacterial activity. This can lead to the formation of penicilloic acid-like structures.
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of sulfoxide impurities.
Photodegradation: Light can also induce degradation, leading to various photolytic products.
Thermal Stress: As discussed previously, heat can accelerate degradation reactions.
Forced degradation studies on ceftibuten have shown that it is sensitive to environmental factors like light, heat, and humidity. These conditions can lead to the formation of various impurities, including polymeric impurities, which have been correlated with an increased incidence of allergic reactions. The primary and most well-documented degradation product observed under various conditions, including in vivo, is its geometric isomer, trans-ceftibuten (B193895). nih.gov
Table 2: Summary of Forced Degradation Conditions and Potential Ceftibuten Impurities
Stress Condition
Potential Degradation Products
Acidic Hydrolysis
β-lactam ring cleavage products
Basic Hydrolysis
β-lactam ring cleavage products, trans-ceftibuten
Oxidation
Sulfoxide derivatives
Thermal
trans-Ceftibuten, other decomposition products
Photolytic
Various photolytic degradants
This table summarizes the types of impurities that can be expected from forced degradation studies of ceftibuten based on general knowledge of cephalosporin (B10832234) chemistry.
Isomerization Phenomena in Ceftibuten and Related Impurities
Isomerization is a significant transformation pathway for ceftibuten. The active form of ceftibuten is the cis-isomer. However, it can convert to the less active trans-isomer, also known as (E)-ceftibuten. This isomerization can occur in vivo and is also a key degradation pathway observed during stability studies. nih.gov
The rate of isomerization of ceftibuten in an aqueous solution is influenced by pH. nih.gov The reaction is affected by the dissociation of the carboxylic acid and aminothiazole groups in the side chain. nih.gov Studies have shown that the presence of an electron-withdrawing substituent near the double bond in the C7-side chain can increase the rate of isomerization. nih.gov
The formation of trans-ceftibuten is a critical aspect of impurity profiling for this drug, as it represents a significant portion of the drug-related substances found. nih.gov In clinical studies, about 10% of an administered dose of ceftibuten is converted to the trans-isomer. fda.gov
It is crucial to distinguish this well-documented isomerization from the nature of "Ceftibuten Related Impurity 9." The structure of Impurity 9 does not represent a simple geometric or stereoisomer of ceftibuten.
Interaction-Based Formation of Ceftibuten Related Impurity 9
The formation of impurities can also be triggered by interactions between the drug substance and other components in the pharmaceutical formulation or packaging.
Impurity Formation due to Excipient Interactions
Excipients, while often considered inert, can interact with the active pharmaceutical ingredient (API) to form impurities. ijnrd.org These interactions can be complex and are dependent on the nature of the drug, the excipients used, and the manufacturing process.
For ceftibuten, which is sensitive to moisture and heat, the choice of excipients is critical. fda.gov The use of certain excipients could potentially accelerate degradation pathways. For example, excipients with residual moisture could promote hydrolysis. While there are no specific studies in the public domain that document the formation of "Ceftibuten Related Impurity 9" from excipient interactions, the potential for such interactions to generate other degradation products exists. For instance, a patent for a ceftibuten formulation mentions that the inclusion of pullulan was found to increase solubility and dissolution rate, indicating that excipient choice can significantly impact the drug's properties. ijper.org
Impurity Formation due to Packaging Material Interactions
The materials used for packaging pharmaceutical products can also be a source of impurities. Leachables from the container closure system can migrate into the drug product and potentially react with the API.
For a moisture-sensitive drug like ceftibuten, the packaging plays a crucial role in protecting it from environmental humidity. Dehydration has been found to accelerate the decomposition of ceftibuten. google.com Therefore, appropriate packaging, such as amber glass bottles with airtight closures, is recommended. google.com Some formulations are packaged under a nitrogen atmosphere to minimize oxidative degradation. google.com
While there is no direct evidence linking packaging materials to the formation of "Ceftibuten Related Impurity 9," the general principle of drug-packaging interaction remains a consideration for all pharmaceutical products. The potential for trace components from packaging materials to interact with ceftibuten and contribute to its degradation profile cannot be entirely ruled out without specific studies.
Isolation and Structural Elucidation Methodologies for Ceftibuten Related Impurity 9
Advanced Chromatographic Techniques for Impurity Isolation
The isolation of a specific impurity from a complex mixture of the API and other related substances necessitates high-resolution separation techniques. A multi-step chromatographic approach is often employed, starting from a crude fractionation and leading to a highly purified compound. researchgate.net
Preparative HPLC is the cornerstone for isolating impurities in the pharmaceutical industry, offering high efficiency and scalability. nih.gov For Ceftibuten (B193870) Related Impurity 9, a reverse-phase HPLC (RP-HPLC) method is typically developed. This involves separating the impurity from ceftibuten and other by-products based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net
The process begins with method development at an analytical scale to optimize selectivity and resolution. researchgate.net Once a suitable separation is achieved, the method is scaled up to a preparative scale. Fractions are collected, and those containing the impurity of interest are pooled. nih.gov These pooled fractions are often concentrated and lyophilized to yield the pure impurity. nih.govresearchgate.net
Table 1: Illustrative Preparative HPLC Parameters for Impurity 9 Isolation
Parameter
Value/Condition
Purpose
Instrument
Waters 2000 Prep HPLC or equivalent
Enables large-scale separation and purification.
Column
YMC-ODS-A C18 (250 x 50 mm, 10 µm)
Provides a nonpolar stationary phase for reverse-phase separation.
Mobile Phase A
0.1% Acetic Acid in Water
Aqueous component of the mobile phase, pH adjusted for optimal separation. frontiersin.org
Organic modifier to elute compounds from the column. frontiersin.org
Gradient Elution
Optimized gradient (e.g., 10% B to 40% B over 30 min)
Allows for the separation of compounds with a wide range of polarities.
Flow Rate
30-50 mL/min
Appropriate for the larger diameter preparative column. nih.gov
Detection
UV at 262 nm
Wavelength at which ceftibuten and related compounds absorb light. researchgate.net
Injection Volume
5-10 mL of concentrated sample solution
Allows for a higher load of the bulk material for purification.
Supercritical Fluid Chromatography (SFC) for Impurity Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative and a complementary technique to HPLC for pharmaceutical analysis. americanpharmaceuticalreview.com It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol. americanpharmaceuticalreview.com SFC can offer different selectivity compared to RP-HPLC, making it particularly useful for separating impurities that are difficult to resolve by conventional liquid chromatography. americanpharmaceuticalreview.comresearchgate.net
Flash Chromatography and Thin-Layer Chromatography (TLC) in Isolation Schemes
Before proceeding to the high-cost, high-resolution step of preparative HPLC, flash chromatography and Thin-Layer Chromatography (TLC) are often used for initial purification and method development. researchgate.netnih.gov
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used to quickly assess the purity of a sample and to screen for optimal solvent systems for a larger-scale separation. acs.org By spotting the crude ceftibuten mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with various solvent systems, a suitable mobile phase composition that provides good separation between ceftibuten and Impurity 9 can be identified. nih.gov The retention factor (Rf) values obtained from TLC can help predict the elution behavior in flash chromatography. biotage.com
Flash Chromatography is a form of medium-pressure liquid chromatography that is faster than traditional column chromatography. researchgate.net It is frequently used as an initial clean-up step to enrich the concentration of the target impurity before final purification by preparative HPLC. nih.gov A column packed with silica gel is typically used, and the solvent system is often guided by prior TLC analysis. nih.gov This step efficiently removes a significant portion of the main component (ceftibuten) and other less- or more-polar impurities, simplifying the subsequent preparative HPLC run. researchgate.net
Spectroscopic and Spectrometric Approaches for Impurity Structural Determination
Once Ceftibuten Related Impurity 9 is isolated with a high degree of purity, a suite of spectroscopic and spectrometric techniques is employed to unequivocally determine its molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. semanticscholar.org It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ceftibuten Related Impurity 9, a series of NMR experiments are conducted.
¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information on their chemical environment (chemical shift), the number of protons (integration), and their neighboring protons (spin-spin coupling).
¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle.
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule.
These combined NMR data allow for the complete assignment of the proton and carbon signals, confirming the known structure of Impurity 9 as (Z)-1-ethyl 5-methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioate. frontiersin.orgfrontiersin.org
Table 2: Representative ¹H NMR Data for Ceftibuten Related Impurity 9
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the impurity and to gain structural information from its fragmentation pattern. frontiersin.org
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula (C₁₉H₂₀N₂O₆S).
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of the impurity is selected and subjected to fragmentation. researchgate.netsphinxsai.com The resulting fragment ions provide valuable information about the structure of the molecule, acting as a "fingerprint" and confirming the connectivity of the different functional groups. researchgate.net This fragmentation pattern can be compared against the expected fragmentation of the proposed structure to provide further confirmation. sphinxsai.com
Table 3: Expected Mass Spectrometry Findings for Ceftibuten Related Impurity 9
Technique
Finding
Interpretation
HRMS (ESI+)
[M+H]⁺ ion at m/z 405.1064
Confirms the molecular formula C₁₉H₂₀N₂O₆S (Calculated m/z for [C₁₉H₂₁N₂O₆S]⁺: 405.1069)
MS/MS
Fragmentation of m/z 405.1
Observation of key fragment ions corresponding to the loss of the benzyloxycarbonyl group, the ethyl ester, and cleavage of the pentenedioate chain.
High-Resolution Mass Spectrometry (HRMS) in Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the identification of unknown impurities in pharmaceuticals. For Ceftibuten Related Impurity 9, with a molecular formula of C₁₉H₂₀N₂O₆S, HRMS provides the capability to determine its exact mass with high accuracy and precision. This is critical for confirming the elemental composition.
The theoretical exact mass of the protonated molecule [M+H]⁺ of Ceftibuten Related Impurity 9 can be calculated. This experimentally determined value, when compared to the theoretical mass, allows for the unambiguous confirmation of the molecular formula, a fundamental step in its structural elucidation. While specific research findings on the HRMS analysis of this particular impurity are not extensively detailed in publicly available literature, the application of this technique is standard practice in impurity profiling. google.com
Table 1: Theoretical Isotopic Mass of Ceftibuten Related Impurity 9
Isotope
Mass (Da)
Abundance (%)
C₁₉H₂₀N₂O₆S
404.1045
100.00
C₁₈¹³CH₂₀N₂O₆S
405.1079
20.98
C₁₉H₁₉²HN₂O₆S
405.1108
0.30
C₁₉H₂₀N₂O₅¹⁸OS
406.1088
0.20
C₁₉H₂₀N₂O₆³⁴S
406.0999
4.51
This table is generated based on theoretical calculations and does not represent experimental data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Following the determination of the exact mass by HRMS, Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of Ceftibuten Related Impurity 9. In an MS/MS experiment, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a wealth of information about the connectivity of atoms within the molecule.
For Ceftibuten Related Impurity 9, characteristic fragmentation pathways would be expected. For instance, cleavage of the ester groups would result in the loss of the ethyl and methyl moieties. The benzyloxycarbonyl protecting group would also likely produce a prominent fragment corresponding to the benzyl (B1604629) cation or related structures. Fragmentation of the thiazole ring and the pentenedioate chain would provide further structural details. By piecing together these fragmentation puzzle pieces, a definitive structure can be proposed. Although specific MS/MS fragmentation data for this impurity is not readily found in published literature, the principles of fragmentation are well-established in mass spectrometry. google.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and chromophores present in a molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy would be used to identify the characteristic functional groups within Ceftibuten Related Impurity 9. The presence of ester carbonyl groups would be indicated by strong absorption bands typically in the region of 1730-1750 cm⁻¹. The amide carbonyl of the benzyloxycarbonyl group would likely absorb at a lower wavenumber, around 1680-1700 cm⁻¹. Other expected vibrations include C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the thiazole and pentene moieties, and C-O and C-N stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the conjugated systems within the molecule which act as chromophores. Ceftibuten Related Impurity 9 possesses several chromophores, including the thiazole ring, the benzene (B151609) ring of the benzyloxycarbonyl group, and the conjugated double bond system in the pentenedioate chain. The absorption spectrum would be expected to show characteristic maxima corresponding to the electronic transitions within these systems. While specific spectral data for this impurity is not publicly available, related structures containing thiazole and benzene rings typically exhibit strong absorbance in the UV region. nih.gov
Hyphenated Techniques in Comprehensive Structural Elucidation (e.g., LC-NMR, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical products containing impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry):
LC-MS is the most widely used hyphenated technique for impurity profiling. A liquid chromatography system separates the parent drug from its impurities based on their physicochemical properties. The eluent is then introduced into a mass spectrometer, which provides mass information for each separated component. For Ceftibuten Related Impurity 9, an LC-MS method would be developed to resolve it from ceftibuten and other related substances. The mass spectrometer would then provide the molecular weight and fragmentation data for identification, as described in the HRMS and MS/MS sections.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance):
LC-NMR is a more specialized technique that provides detailed structural information from nuclear magnetic resonance spectroscopy on the separated components from the liquid chromatograph. While less sensitive than LC-MS, LC-NMR can be invaluable for the definitive structural elucidation of novel impurities without the need for time-consuming isolation. For Ceftibuten Related Impurity 9, an LC-NMR experiment would provide proton (¹H) and carbon-¹³ (¹³C) NMR spectra, allowing for the complete assignment of the chemical structure, including stereochemistry. Detailed research findings on the application of LC-NMR for this specific impurity are not found in the public domain.
Advanced Analytical Methodologies for Detection and Quantification of Ceftibuten Related Impurity 9
Chromatographic Method Development and Validation for Impurity Profiling
Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry due to their high resolving power. asianjpr.com For Ceftibuten (B193870) and its related substances, including Impurity 9, liquid chromatography is predominantly used. acs.org
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of Ceftibuten and its impurities. asianpubs.org Reversed-phase HPLC (RP-HPLC) methods are particularly effective for separating the polar Ceftibuten API from its less polar or structurally similar impurities. researchgate.netresearchgate.net
A typical stability-indicating RP-HPLC method for Ceftibuten involves a C18 column and a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724). researchgate.netresearchgate.net For instance, one method utilizes a Hypersil BDS C18 column (4.6 mm x 20 cm, 5 µm) with a mobile phase of 0.05 mol/L phosphate buffer (pH 7.0) and acetonitrile in a 98:2 ratio, with UV detection at 263 nm. researchgate.net Another method employs a YMC ODS-A C18 column with a mobile phase of ammonium (B1175870) acetate buffer (pH 6.8) and acetonitrile (90:10 v/v) at a flow rate of 1.0 mL/min and detection at 262 nm. researchgate.netresearchgate.net
The development of these methods often involves forced degradation studies, where Ceftibuten is exposed to stress conditions such as acid, base, oxidation, heat, and light. This ensures that the method can separate the API from all potential degradation products, including Impurity 9, thereby proving its specificity and stability-indicating capability. researchgate.net The geometric isomerism of Impurity 9 can lead to distinct retention times, a critical feature to consider during method development for accurate separation and quantification. smolecule.com
Table 1: Example HPLC Method Parameters for Ceftibuten Analysis
Parameter
Condition 1
Condition 2
Instrument
HPLC with UV Detector
Waters Alliance-LC (Binary)
Column
Hypersil BDS C18 (4.6 x 200 mm, 5 µm)
YMC ODS-A C18 (150 x 4.6 mm, 5 µm)
Mobile Phase
0.05 M Phosphate Buffer (pH 7.0):Acetonitrile (98:2)
This table is a composite of typical conditions reported in the literature and serves as an illustrative example. researchgate.netresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher back-pressures. scribd.com
For complex impurity profiles, UHPLC can provide better separation between closely eluting peaks, which is crucial for accurately quantifying impurities like Impurity 9. mdpi.com The enhanced resolution can be critical in distinguishing Impurity 9 from other process-related impurities or degradation products that might have similar structures. mdpi.com While specific UHPLC methods for Ceftibuten Impurity 9 are not extensively detailed in public literature, the principles apply. A typical UHPLC method would use a sub-2 µm particle column (e.g., C18) and a gradient elution with a mobile phase of buffer and acetonitrile at a higher flow rate than conventional HPLC, significantly reducing run times. mdpi.com The improved peak capacity and sensitivity of UHPLC are highly advantageous for detecting and quantifying impurities at very low levels, as required by regulatory guidelines.
Gas Chromatography (GC) is the preferred method for analyzing volatile or semi-volatile substances, such as residual solvents, which are considered organic volatile impurities (OVIs) in pharmaceutical products. asianjpr.comresearchgate.netasianpubs.org While Ceftibuten and Impurity 9 are non-volatile and thus not suitable for direct GC analysis, GC is essential for controlling impurities that may be introduced during the synthesis or manufacturing process. acs.org
Equilibrium headspace GC is a common technique used for this purpose. researchgate.net In this method, the sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile impurities, is injected into the GC system. researchgate.net This prevents the non-volatile API and excipients from contaminating the GC column. researchgate.net The method must be validated to ensure it can accurately quantify any residual solvents used in the synthesis of Ceftibuten or the formulation of the final drug product, as these are also classified as impurities under regulatory guidelines. asianpubs.org
Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution
Capillary Electrophoresis (CE) Techniques in Impurity Analysis
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique and a viable alternative or complement to HPLC for impurity determination. nih.gov CE offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. europeanpharmaceuticalreview.com The separation in CE is based on the differential migration of charged species in an electric field.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be applied to separate Ceftibuten from its impurities based on their charge-to-size ratios. europeanpharmaceuticalreview.com This technique is particularly useful because its separation mechanism is fundamentally different from reversed-phase HPLC, providing an orthogonal method for impurity analysis. nih.gov This orthogonality is valuable for confirming the purity of a sample and ensuring that no impurities are co-eluting with the main peak in the primary HPLC method. While specific applications for Ceftibuten Impurity 9 are not widely published, the suitability of CE for analyzing other cephalosporins and their degradation products suggests its potential applicability. europeanpharmaceuticalreview.comgoogle.comdiva-portal.org
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry for Specific Impurities)
For Ceftibuten, spectrophotometric methods have been developed based on its reaction with certain reagents to produce a colored chromogen. asianpubs.orgresearchgate.netsemanticscholar.org For example, a method based on the reaction of Ceftibuten with Folin-Ciocalteu (F-C) reagent in an alkaline medium produces a blue-colored species with an absorption maximum at 798 nm. researchgate.netsemanticscholar.org While this method is suitable for the determination of the total drug, it cannot distinguish between the API and its impurities. Therefore, its application in impurity analysis is limited unless coupled with a separation technique like HPLC, where the UV detector quantifies the separated components based on their absorbance at a specific wavelength (e.g., 254 nm or 262 nm). researchgate.netresearchgate.netnih.gov
Method Validation Parameters and Scientific Rationale
Validation of an analytical method is a regulatory requirement to demonstrate that it is suitable for its intended purpose. ich.org According to the International Council for Harmonisation (ICH) guideline Q2(R1), any method for quantifying impurities must be validated for several key parameters. ich.org
The scientific rationale is to ensure the reliability, accuracy, and precision of the analytical results.
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. ich.org For impurity analysis, specificity is demonstrated by showing that Impurity 9 is well-resolved from the API and other related substances. Forced degradation studies are crucial for this purpose.
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For an impurity, this range typically spans from the reporting threshold to at least 120% of the specification limit. ich.org
Accuracy: This is the closeness of the test results to the true value. It is often determined by analyzing samples spiked with a known amount of the impurity standard. ich.org Recoveries are expected to be within a pre-defined acceptable range.
Precision: This expresses the variability of results from multiple analyses of the same sample. It is assessed at three levels: repeatability (short-term variability), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). ich.org The relative standard deviation (%RSD) is typically used to measure precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. rjptonline.org For impurities, the LOQ must be at or below the regulatory reporting threshold. ich.org
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during routine use. researchgate.netich.org
Table 2: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantification Method
Validation Parameter
Acceptance Criteria (Illustrative)
Scientific Rationale
Specificity
Resolution (Rs) > 1.5 between impurity and adjacent peaks.
Ensures the method can accurately measure the impurity without interference. researchgate.net
Linearity
Correlation coefficient (r²) ≥ 0.99.
Confirms a proportional relationship between concentration and instrument response.
Accuracy
Recovery between 98.0% and 102.0%.
Demonstrates the method provides results close to the actual value.
Precision (Repeatability)
%RSD ≤ 2.0%.
Shows the consistency of results for repeated analyses under the same conditions.
Limit of Quantitation (LOQ)
Must be ≤ reporting threshold (e.g., 0.05%).
Ensures the method is sensitive enough to measure the impurity at required levels. ich.orgrjptonline.org
Robustness
System suitability parameters met after minor changes; %RSD of results should be low.
Confirms the method's reliability under normal operational variations. researchgate.net
This table provides typical acceptance criteria based on ICH guidelines and common pharmaceutical practice. researchgate.netich.org
Specificity and Selectivity Studies in Complex Matrices
Specificity is a critical attribute of an analytical method, demonstrating its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. For Ceftibuten Related Impurity 9, this includes the active ingredient Ceftibuten, other related impurities, degradation products, and formulation excipients.
To establish specificity, a common approach involves the use of high-performance liquid chromatography (HPLC). The method is designed to achieve adequate separation between the peak corresponding to Ceftibuten Related Impurity 9 and all other potential peaks. This is typically demonstrated by spiking a sample of the drug product with a known amount of the impurity and observing distinct and well-resolved peaks in the resulting chromatogram. The peak purity of Ceftibuten Related Impurity 9 can also be assessed using photodiode array (PDA) detection, which evaluates the spectral homogeneity across the peak, providing confidence that it is not co-eluting with other substances. In complex matrices such as plasma or urine, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to remove interfering substances prior to analysis, further enhancing the selectivity of the method.
Linearity and Range Determination
Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. This is a fundamental requirement for the accurate quantification of Ceftibuten Related Impurity 9.
The linearity of an analytical method for this impurity is typically evaluated by preparing a series of standard solutions at different concentrations. These solutions are then analyzed, and the peak areas (or heights) are plotted against the corresponding concentrations. A linear relationship is confirmed if the data points align closely to a straight line, which is statistically validated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.000 indicating a strong linear relationship. The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Table 1: Illustrative Linearity Data for Ceftibuten Related Impurity 9
Concentration (µg/mL)
Peak Area (arbitrary units)
0.5
12500
1.0
25100
2.5
62700
5.0
125500
10.0
250800
| Correlation Coefficient (r) | 0.9999 |
Accuracy and Precision Assessment
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
The accuracy of the method for Ceftibuten Related Impurity 9 is typically assessed by recovery studies. This involves adding a known amount of the impurity to a placebo or a sample of the drug product and calculating the percentage of the impurity that is recovered by the analytical method. Acceptance criteria for recovery are usually within a range of 98% to 102%.
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For repeatability, multiple preparations of a sample are analyzed on the same day by the same analyst. Intermediate precision involves repeating the analysis on different days or by different analysts. The precision is expressed as the relative standard deviation (RSD) of the results, with a low RSD indicating high precision.
Table 2: Example of Accuracy and Precision Data for Ceftibuten Related Impurity 9
Parameter
Acceptance Criteria
Observed Value
Accuracy (% Recovery)
98.0% - 102.0%
99.5%
Precision (RSD%)
Repeatability (Intra-day)
≤ 2.0%
0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ for Ceftibuten Related Impurity 9 are crucial for controlling its level in the final product. These limits are often determined based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 3: Representative LOD and LOQ Values
Parameter
Method
Result
LOD
Signal-to-Noise (3:1)
0.05 µg/mL
| LOQ | Signal-to-Noise (10:1) | 0.15 µg/mL |
Robustness and Ruggedness Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.
To evaluate the robustness of the analytical method for Ceftibuten Related Impurity 9, parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition are intentionally varied within a small range. The method is considered robust if the results remain within the acceptance criteria despite these changes. Ruggedness is assessed by transferring the method to another laboratory and having different analysts perform the analysis. The results from both laboratories are then compared to ensure that the method is reproducible.
Table 4: Parameters for Robustness Study
Parameter
Variation
Flow Rate (mL/min)
± 0.1
Mobile Phase pH
± 0.2
| Column Temperature (°C) | ± 2 |
Computational Approaches and Predictive Modeling for Ceftibuten Related Impurity 9
In Silico Prediction of Impurity Formation Pathways and Reaction Outcomes
The prediction of potential degradation and side-reaction pathways is a cornerstone of impurity control. Software programs incorporating knowledge-based rules of chemical reactions can forecast the likely degradation products of a drug substance under various stress conditions. For an API like Ceftibuten (B193870), these tools can predict the formation of Ceftibuten Related Impurity 9 by analyzing the molecule's susceptibility to hydrolysis, oxidation, photolysis, or thermal degradation.
These programs, such as Zeneth or comparable platforms, use a set of generalized chemical transformation rules derived from vast datasets of known reactions. acs.org When the structure of Ceftibuten is input, the software systematically applies these rules to identify potential reactions, such as the opening of the β-lactam ring, isomerization, or cleavage of side chains, which could lead to the formation of Impurity 9. A study on ceftaroline (B109729) fosamil, another cephalosporin (B10832234), successfully used this approach to propose degradation pathways, demonstrating the utility of combining in silico predictions with experimental mass spectrometry data. nih.gov The predictions are ranked based on the likelihood of the reaction occurring, which is often modulated by calculated properties like bond dissociation energies. acs.org This allows chemists to focus their analytical efforts on the most probable impurities. acs.org
Table 1: Hypothetical In Silico Prediction for Ceftibuten Related Impurity 9 Formation
This predictive capability enables the proactive development of analytical methods and the implementation of manufacturing controls to minimize the formation of Ceftibuten Related Impurity 9.
Molecular Modeling and Simulation for Reaction Mechanism Elucidation
Once a potential impurity formation pathway is identified, molecular modeling and quantum mechanics (QM) simulations can be employed to elucidate the detailed reaction mechanism. These methods provide a step-by-step understanding of how reactants transform into products, including the identification of transition states and intermediates. nih.gov For Ceftibuten Related Impurity 9, this could involve modeling the nucleophilic attack on the β-lactam ring or the rearrangement of the cephem nucleus. ccspublishing.org.cnresearchgate.net
For instance, Density Functional Theory (DFT) calculations can map the potential energy surface of a reaction, revealing the energy barriers for different competing pathways. researchgate.net This can explain why one impurity forms preferentially over another. Studies on the hydrolysis mechanism of cephalosporins by β-lactamase enzymes have used combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to understand how the electronic features of the cephalosporin molecule govern its reactivity. researchgate.netrsc.org Similar computational studies on the Morin rearrangement, a key reaction in converting penicillins to cephalosporins, have clarified the reaction mechanism and the role of catalysts by calculating the activation energies for different proposed pathways. ccspublishing.org.cn Applying these techniques to Ceftibuten Related Impurity 9 could reveal the precise atomistic and electronic changes that occur during its formation, offering critical knowledge for optimizing reaction conditions to suppress it. rsc.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) in Impurity Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. In impurity research, QSPR is invaluable for predicting analytical properties like chromatographic retention time. researchgate.net
Predicting the retention behavior of Ceftibuten and its impurities, including Impurity 9, is crucial for developing robust HPLC methods for quality control. A QSRR (Quantitative Structure-Retention Relationship) model can be built by calculating a set of molecular descriptors (e.g., logP, polar surface area, molecular weight) for Ceftibuten and its known impurities and correlating them with their experimentally determined retention times. nih.govnih.gov The resulting mathematical equation can then be used to predict the retention time of a newly identified or hypothesized impurity like Impurity 9. researchgate.netdntb.gov.ua This aids in impurity identification in a chromatogram and speeds up method development. researchgate.net
Furthermore, QSAR models are widely used to predict the toxicological properties of impurities, such as mutagenicity or carcinogenicity, based on their structure. frontiersin.orgresearchgate.net This in silico toxicity assessment helps in setting appropriate specifications and control limits for impurities like Ceftibuten Related Impurity 9, in line with regulatory guidelines. researchgate.netneovarsity.org
Table 2: Example of a QSRR Model for Predicting HPLC Retention Time of Cephalosporin Impurities
Molecular Descriptor
Coefficient in Model
Significance (p-value)
LogP (Octanol-Water Partition Coefficient)
+1.25
< 0.01
TPSA (Topological Polar Surface Area)
-0.08
< 0.05
Molecular Weight
+0.02
< 0.05
Number of Hydrogen Bond Donors
-0.45
> 0.05 (Not Significant)
This table represents a hypothetical model. The equation would be of the form: Retention Time = C₀ + C₁(LogP) + C₂(TPSA) + C₃(MW).
Cheminformatics and Data Mining Tools for Impurity Profiling
Cheminformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. bohrium.com In the context of Ceftibuten Related Impurity 9, cheminformatics platforms are used to create comprehensive impurity profiles. These tools can store and manage all known data about an impurity, including its structure, origin (process or degradation), analytical data, and toxicological predictions. mdpi.comnih.gov
By mining internal company databases or public chemical libraries like PubChem, researchers can identify compounds with structural similarity to Ceftibuten Related Impurity 9. mdpi.com This can provide insights into its likely physicochemical properties, analytical behavior, and potential biological effects. mdpi.com Data mining algorithms can also uncover correlations between manufacturing process parameters and the levels of Impurity 9 observed in different batches, helping to identify critical process parameters that influence its formation. neovarsity.org This data-driven approach supports a Quality by Design (QbD) framework for drug manufacturing. nih.gov
Predictive Modeling for Impurity Rejection in Purification Processes
The final step in controlling impurities is their removal during purification, most commonly via crystallization. Predictive modeling has emerged as a powerful tool to optimize this process for maximum impurity rejection. mdpi.comengineering.org.cn A novel computational model can predict the efficiency of impurity rejection by considering factors like the solvation free energy of the API and the impurity, as well as the energy required for the impurity to be incorporated into the crystal lattice of the API. acs.org
For Ceftibuten and Impurity 9, such a model would first calculate the interaction energies in a simulated environment. The model can predict how readily Impurity 9 will be incorporated into the growing Ceftibuten crystal. researchgate.net By running simulations with different solvents, the model can identify the optimal solvent system that maximizes the solubility of the impurity while minimizing the solubility of Ceftibuten, thereby enhancing the purge efficiency during crystallization. acs.org This approach was successfully used to guide solvent selection for purifying the drug candidate adagrasib, where predictions correctly identified the best solvent for rejecting specific impurities and accurately predicted the higher incorporation of one impurity over another. acs.org This predictive power significantly reduces the experimental burden of screening numerous crystallization conditions. mdpi.comresearchgate.net
Table 3: Hypothetical Predictive Model Output for Impurity 9 Rejection in Crystallization
Regulatory Science and Compliance Considerations for Pharmaceutical Impurities in the Context of Ceftibuten Related Impurity 9
Evolution of International Regulatory Guidelines on Impurities (e.g., ICH Q3A, Q3B)
The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. jpionline.org International regulatory guidelines have evolved significantly over the years to provide a harmonized approach to the identification, qualification, and control of these impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing these guidelines, which are widely adopted by regulatory authorities in Europe, Japan, and the United States. ich.orgwisdomlib.org
The primary ICH guidelines governing non-mutagenic impurities in new drug substances and products are ICH Q3A and ICH Q3B, respectively. europa.euich.orgeuropa.eu ICH Q3A(R2) provides guidance for new drug substances produced by chemical synthesis, outlining the thresholds for reporting, identifying, and qualifying impurities. europa.eupremier-research.com Similarly, ICH Q3B(R2) addresses impurities that are classified as degradation products in new drug products. ich.orgpremier-research.com These guidelines establish a framework for setting acceptance criteria for impurities based on their levels and potential safety risks. ich.orgfda.gov
The evolution of these guidelines reflects a move towards a more risk-based approach to impurity control. They provide a decision-tree framework to guide manufacturers in assessing and controlling impurities. jpionline.org This includes considerations for impurities that are also significant metabolites in animal or human studies, which are generally considered qualified. fda.gov For impurities that exceed the established qualification thresholds, further safety evaluation is required. fda.govbfarm.de
It is important to note that these guidelines also allow for flexibility. Higher or lower thresholds for the qualification of impurities may be appropriate for certain drugs based on a scientific rationale, the level of concern, and clinical experience. fda.govbfarm.de This adaptability is crucial for addressing the specific challenges posed by different types of drugs and impurities, such as those related to cephalosporins like Ceftibuten (B193870). ascelibrary.orgascelibrary.com
Scientific Basis for Impurity Thresholds and Control Strategies
The establishment of impurity thresholds is grounded in a scientific assessment of the potential risk to patient safety. americanpharmaceuticalreview.com For impurities like "Ceftibuten Related Impurity 9," the control strategy is directly linked to its toxicological properties and the maximum daily dose of the drug. gmpinsiders.com
The ICH Q3A and Q3B guidelines define specific thresholds for reporting, identification, and qualification of impurities. kobia.kr
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This is based on analytical capability. americanpharmaceuticalreview.com
Identification Threshold: The level above which the structure of an impurity must be determined. gmpinsiders.com
Qualification Threshold: The level above which an impurity must be justified from a safety perspective. jpionline.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.gov
The scientific rationale for these thresholds is based on the principle that at very low levels, the risk posed by an impurity is negligible. As the level increases, so does the need for identification and safety qualification. premier-research.com For impurities that are unusually potent or produce toxic or unexpected pharmacological effects, lower control limits are necessary. ich.orgamericanpharmaceuticalreview.com
Control strategies for impurities are multifaceted and are developed based on a thorough understanding of the manufacturing process. ascelibrary.orgresearchgate.net For cephalosporin-related impurities, this includes controlling raw materials, intermediates, and the final synthesis steps. frontiersin.orgnih.gov The goal is to minimize the formation of impurities and ensure their levels are consistently below the qualified safety limits. researchgate.net
Analytical Strategy Justification in Regulatory Submissions
A robust analytical strategy is fundamental to controlling pharmaceutical impurities and is a key component of any regulatory submission. fda.gov The analytical procedures used must be validated to demonstrate their suitability for detecting and quantifying impurities like "Ceftibuten Related Impurity 9." fda.govulisboa.pt
The justification of the analytical strategy in a regulatory submission should include:
Method Validation: Documented evidence that the analytical procedures are validated according to ICH Q2 guidelines, demonstrating specificity, linearity, accuracy, precision, and a quantitation limit at or below the reporting threshold. fda.goveuropa.eu
Rationale for Specifications: A clear justification for the proposed impurity acceptance criteria, taking into account batch data from development, stability studies, and the manufacturing process. pharmtech.com
Reference Standards: Characterization and evaluation of reference standards used for impurity control. fda.gov
Process Understanding: A discussion of the impurity profile based on a scientific understanding of the synthesis, purification, and storage of the drug substance. fda.gov
The analytical methods must be sensitive enough to detect impurities at the established thresholds. labcompare.com Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for the detection and quantification of organic impurities. pharmaffiliates.com The justification should clearly demonstrate that the chosen methods are capable of ensuring the quality and safety of the drug product. ulisboa.ptpharmtech.com
Role of In Silico Methods in Regulatory Assessment (e.g., ICH M7 for Genotoxic Impurities)
In recent years, in silico (computer-based) methods have gained significant traction in the regulatory assessment of pharmaceutical impurities, particularly for genotoxic impurities. europa.eu The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.org
For an impurity like "Ceftibuten Related Impurity 9," an initial assessment of its mutagenic potential would likely involve in silico toxicology predictions. immunocure.us The ICH M7 guideline recommends a two-pronged approach using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) prediction methodologies: nih.govlhasalimited.org
A statistical-based methodology: This approach uses statistical models derived from large datasets of chemical structures and their corresponding mutagenicity data. nih.gov
An expert rule-based methodology: This method relies on predefined structural alerts and rules based on established knowledge of chemical reactivity and mutagenicity. nih.gov
The results of these in silico assessments help to classify the impurity and guide further testing strategies. nih.gov A negative prediction from both systems, coupled with an expert review, can be sufficient to conclude that an impurity is non-mutagenic, thereby avoiding the need for extensive and costly laboratory testing. researchgate.net This approach is a crucial part of a modern, risk-based approach to impurity qualification. nih.gov
Impurity Control from a Pharmaceutical Quality System Perspective (e.g., Quality by Design principles)
A robust Pharmaceutical Quality System (PQS), as described in ICH Q10, is essential for ensuring consistent product quality and effective impurity control. eupati.eu A key element of a modern PQS is the application of Quality by Design (QbD) principles. iajps.com
QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com In the context of "Ceftibuten Related Impurity 9," a QbD approach would involve:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, with specific limits for impurities. iajps.com
Identifying Critical Quality Attributes (CQAs): Impurity levels are considered a CQA because they can impact the safety and efficacy of the product. iajps.com
Risk Assessment: A thorough risk assessment to identify and understand the sources of impurity formation throughout the manufacturing process. ispe.org This involves a cross-functional team to evaluate all potential causes. ispe.org
Developing a Control Strategy: Designing and implementing a comprehensive control strategy based on process understanding to ensure that impurity levels are consistently met. iajps.comacdlabs.com This may involve raw material controls, in-process controls, and final product specifications. pharmasalmanac.com
Continuous Improvement: Continually monitoring and evaluating process performance and product quality to identify opportunities for improvement and to maintain a state of control. eupati.eu
By integrating QbD principles into the PQS, manufacturers can proactively manage and control impurities, leading to a more robust and reliable manufacturing process and ensuring the consistent quality of the final drug product. researchgate.netbrjac.com.br This approach provides greater assurance to regulators that the risks associated with impurities have been adequately controlled. iajps.com
Future Directions and Emerging Research Trends for Ceftibuten Related Impurity 9 Research
Development of Novel Analytical Technologies for Enhanced Impurity Profiling
The accurate detection and quantification of impurities are fundamental to ensuring the quality and safety of pharmaceutical products. The evolution of analytical technologies offers new avenues for a more comprehensive understanding of Ceftibuten (B193870) Related Impurity 9.
Future research will likely focus on the development and refinement of hyphenated analytical techniques. These methods, which combine two or more analytical technologies, provide a multi-dimensional view of the impurity profile. For instance, the coupling of advanced liquid chromatography (LC) systems with high-resolution mass spectrometry (HRMS) can facilitate not only the separation of Impurity 9 from the main API and other related substances but also its unambiguous identification and structural elucidation. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and improved resolution, which is critical for complex impurity profiles. lcms.cz
Moreover, the development of novel stationary phases in liquid chromatography tailored for cephalosporin (B10832234) analysis could enhance the selectivity for challenging separations of isomers and closely related impurities. The use of chiral stationary phases in HPLC is crucial for separating stereoisomers, such as the cis- and trans-isomers of ceftibuten, which can have different pharmacological activities. Capillary Electrophoresis (CE) presents another powerful tool for impurity analysis, offering high efficiency and resolution. lcms.cz The integration of these advanced analytical tools will be instrumental in establishing a more detailed and accurate impurity profile for Ceftibuten and its related substances, including Impurity 9.
Table 1: Emerging Analytical Technologies for Impurity Profiling
Technology
Application in Impurity 9 Research
Potential Advantages
UHPLC-HRMS
Precise identification and quantification of Impurity 9, even at trace levels.
High resolution, sensitivity, and speed; accurate mass determination for structural elucidation.
Chiral HPLC
Separation of potential stereoisomeric forms of Impurity 9.
Distinguishes between isomers with potentially different biological activities.
Capillary Electrophoresis (CE)
High-efficiency separation of impurities from the main drug substance.
Minimal sample consumption, high resolving power. lcms.cz
2D-LC
Separation of complex mixtures and co-eluting impurities.
Increased peak capacity and resolution for comprehensive profiling.
Advanced Synthetic Strategies for Impurity Mitigation and Green Chemistry Principles
A primary goal in pharmaceutical manufacturing is to control and minimize the formation of impurities during the synthesis of the API. Future research in this area will concentrate on developing advanced synthetic strategies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
For Ceftibuten, this involves a deep understanding of the reaction mechanisms that lead to the formation of Impurity 9. By identifying the critical process parameters (CPPs) that influence impurity formation, such as temperature, pH, solvent, and reaction time, synthetic routes can be optimized to minimize its generation. For example, the use of specific catalysts, like ion exchange resins, has been explored to improve reaction selectivity and reduce side reactions in cephalosporin synthesis, which is a promising green chemistry approach. google.comgoogle.com
The principles of green chemistry advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. acs.org Applying these principles to Ceftibuten synthesis could involve:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. acs.org
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. acs.org
Process Analytical Technology (PAT): Implementing real-time monitoring of reactions to ensure optimal conditions and prevent impurity formation.
Research into alternative synthetic routes that avoid the use of problematic reagents or intermediates is also a key area. For instance, exploring enzymatic reactions could offer high specificity and reduce the need for protecting groups, a common source of impurities. acs.org
Integration of Artificial Intelligence and Machine Learning in Impurity Research
Furthermore, AI can aid in the identification of unknown impurities. ML models, particularly deep learning, can be trained on vast amounts of spectroscopic and spectrometric data (e.g., from LC-MS, NMR) to recognize patterns and predict the structures of novel impurities. nih.gov This can significantly accelerate the impurity identification process, which is often a time-consuming and challenging task.
Table 2: Applications of AI and Machine Learning in Impurity 9 Research
AI/ML Application
Description
Potential Impact
Predictive Modeling
Algorithms analyze process data to predict the formation of Impurity 9 under different synthetic conditions.
Proactive control and minimization of impurity levels during manufacturing. zamann-pharma.com
Impurity Identification
Deep learning models analyze spectral data to predict the structure of unknown impurities.
Faster and more accurate identification of novel degradation products or process-related impurities. nih.gov
QSAR Modeling
Predicts the potential toxicity and biological activity of Impurity 9 based on its structure.
Enables a risk-based approach to setting acceptance criteria for the impurity. zamann-pharma.com
Process Optimization
AI algorithms can suggest optimal reaction conditions to minimize impurity formation while maximizing yield.
More efficient and robust manufacturing processes.
Biopharmaceutical Considerations for Impurities (e.g., impact on stability indicating methods)
The presence of impurities can have significant biopharmaceutical implications, affecting the stability, efficacy, and safety of the final drug product. Understanding these impacts is crucial for developing robust formulations and analytical methods.
A key biopharmaceutical consideration is the impact of impurities on the stability of the drug product. Impurities can act as catalysts for the degradation of the API, leading to a shorter shelf life. Therefore, stability-indicating analytical methods must be developed and validated to separate and quantify not only the API but also all significant impurities and degradation products. These methods are essential for monitoring the quality of the drug product over its shelf life and ensuring that it remains within the specified limits. The isomerization of ceftibuten, for example, is influenced by pH, which is a critical factor in the stability of the drug. researchgate.net
Furthermore, the physical properties of impurities can affect the performance of the drug product. For example, the presence of certain impurities could influence the dissolution rate of the API from a solid dosage form, potentially impacting its bioavailability. alraziuni.edu.ye Research into the biopharmaceutical characteristics of Ceftibuten Related Impurity 9 will provide valuable information for formulation development and risk assessment. This includes understanding its solubility, permeability, and potential to interact with excipients in the formulation. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying Ceftibuten Related Impurity 9 in drug substances?
Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed, using spiked samples to validate separation efficiency. The FDA mandates submitting impurity profiles as chromatograms and raw integrated peak areas for representative batches . Stress testing (e.g., acidic/alkaline hydrolysis, thermal degradation) is critical to confirm Impurity 9’s stability and detect co-eluting impurities. Quantitation limits should be defined based on batch analysis data and safety thresholds from animal studies .
Key Parameters : Include specificity, linearity (e.g., R² ≥ 0.99), and limits of detection/quantification (LOD/LOQ). For example, LOQ should be ≤ 0.1% of the active pharmaceutical ingredient (API) .
Q. What are the primary synthetic pathways and stress conditions leading to the formation of Ceftibuten Related Impurity 9?
Formation Sources : Impurity 9 may arise during API synthesis (e.g., incomplete purification of intermediates) or via degradation under oxidative or hydrolytic conditions. Evidence from spectral studies (e.g., UV-Vis absorbance shifts in Table 6 of ) suggests interactions with metals like Mg²⁺ or Zn²⁺ could accelerate degradation .
Experimental Design : Use forced degradation studies (e.g., 0.1M HCl/NaOH, 40–80°C) to simulate accelerated stability conditions. Monitor impurity profiles using validated methods and correlate results with synthesis batch records .
Q. What regulatory guidelines govern impurity profiling for Ceftibuten and its related substances?
Compliance Requirements : Follow FDA guidelines for ANDA/NDA submissions, which require:
Complete impurity profiles with labeled peaks and batch-specific data (manufacturing date, site, analytical procedure number) .
Documentation of method robustness, including differentiation between past and present batch impurities .
Safety Thresholds : Impurity levels in clinical samples must not exceed those supported by animal safety data .
Advanced Research Questions
Q. How can degradation pathways leading to Ceftibuten Related Impurity 9 be systematically analyzed?
Mechanistic Studies :
Conduct kinetic studies under varied pH, temperature, and metal ion concentrations (e.g., using Mg(OH)₂ or ZnSO₄·7H₂O as in Tables 7–9 of ) to identify reaction orders and activation energies .
Employ LC-MS/MS to characterize degradation products and propose structural pathways.
Data Interpretation : Use Arrhenius plots to predict shelf-life and identify critical degradation conditions. Compare results with IUPAC principles for consistency checks and model development .
Q. What experimental strategies validate the specificity of analytical methods for Impurity 9 in the presence of structurally similar impurities?
Method Validation :
Forced Degradation : Expose Ceftibuten to photolytic, thermal, and oxidative stress to ensure baseline separation of Impurity 9 from other degradants (e.g., using spiked samples as per FDA guidelines) .
Cross-Validation : Compare results across multiple detectors (e.g., diode array vs. mass spectrometry) to confirm peak purity .
Statistical Analysis : Apply ANOVA to evaluate inter-laboratory reproducibility and Grubbs’ test to identify outliers in batch data .
Q. How should researchers address contradictions in impurity quantification data across different experimental setups?
Use orthogonal methods (e.g., NMR vs. HPLC) to resolve discrepancies .
Reporting Standards : Clearly document limitations (e.g., matrix interference) and propose alternative hypotheses in discussions, adhering to IUPAC’s emphasis on minimizing unresolved questions .
Q. What are the implications of Ceftibuten’s metal complexation behavior on Impurity 9’s stability in formulation matrices?
Interaction Studies :
Reference Table 6 (), which shows altered absorbance spectra when Ceftibuten interacts with metals, indicating potential complexation-driven degradation .
Use isothermal titration calorimetry (ITC) to quantify binding constants and assess thermodynamic stability.
Formulation Design : Avoid metal-containing excipients (e.g., Mg-stearate) in solid dosage forms to suppress Impurity 9 formation.
Methodological Considerations
Data Presentation : Include chromatograms, kinetic plots, and statistical summaries (e.g., %RSD for repeatability) to enhance reproducibility .
Literature Review : Cite original publications for known compounds and provide full synthetic details for novel impurities per Beilstein Journal guidelines .
Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure academic and practical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.